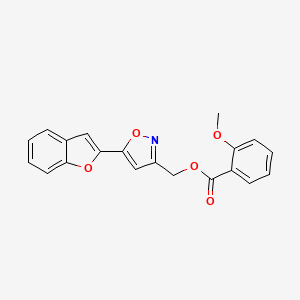

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

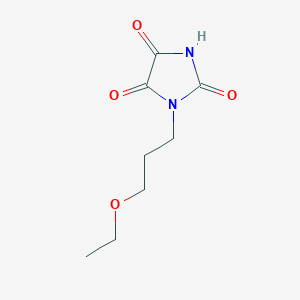

Benzofuran is a heterocyclic compound that is found in various natural products and synthetic compounds. It has a wide range of biological and pharmacological applications . Isoxazole is another organic compound with a five-membered ring that contains one oxygen atom and one nitrogen atom . The compound you mentioned seems to be a complex molecule that contains both of these structures.

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or other similar identifiers. For example, a related compound, [5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol, has the InChI code 1S/C12H9NO3/c14-7-9-6-12 (16-13-9)11-5-8-3-1-2-4-10 (8)15-11/h1-6,14H,7H2 .Chemical Reactions Analysis

The chemical reactions involving benzofuran and isoxazole derivatives can be quite diverse, depending on the specific compounds and conditions involved .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, a related compound, [5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol, is a solid with a molecular weight of 215.21 .Applications De Recherche Scientifique

Anticholinesterase Activity

Novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have shown to be potent inhibitors of either acetyl- (AChE) or butyrylcholinesterase (BChE). These compounds exhibit remarkable selectivity, potentially offering a new avenue for the treatment of conditions where cholinesterase inhibition is beneficial, such as in Alzheimer's disease. The structure-activity relations of these compounds have been valuable in elucidating the mechanisms of interaction between carbamate-based cholinesterase inhibitors and their enzyme targets, also highlighting the potential of benzofuran derivatives in lowering Alzheimer's disease protein, amyloid precursor protein (APP) (Luo et al., 2005).

Antitumor Agents

Dihydrobenzofuran lignans and related benzofurans have been synthesized and evaluated for their anticancer activity in an in vitro human disease-oriented tumor cell line screening panel. The results indicated that these compounds were particularly effective against leukemia and breast cancer cell lines. Notably, certain derivatives exhibited promising activity, suggesting that these benzofuran derivatives could be a new group of antimitotic and potential antitumor agents that inhibit tubulin polymerization (Pieters et al., 1999).

Antimicrobial Activity

Benzofuran derivatives have been isolated from natural sources and studied for their antimicrobial activity. For instance, a benzoisofuranone derivative and carbazole alkaloids isolated from the stem bark of Murraya koenigii showed moderate antimicrobial activity. The minimum inhibitory concentrations (MIC) of these compounds were found to be in the range of 3.13-100 microg/ml, demonstrating the potential of benzofuran derivatives as antimicrobial agents (Rahman & Gray, 2005).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of various benzofuran derivatives have been conducted to explore their potential as antitumor agents that inhibit tubulin polymerization, highlighting their promise in cancer therapy. These studies offer insights into the structural requirements for biological activity and open up new possibilities for the development of effective anticancer drugs (Pieters et al., 1999).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c1-23-17-9-5-3-7-15(17)20(22)24-12-14-11-19(26-21-14)18-10-13-6-2-4-8-16(13)25-18/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMCDDZGFCOXQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid](/img/structure/B2670586.png)

![[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2670590.png)

![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2670591.png)

![2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2670592.png)

![Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2670597.png)

![N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide](/img/structure/B2670598.png)

![2-[(2,4-dimethylphenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2670599.png)

![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2670602.png)

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2670603.png)